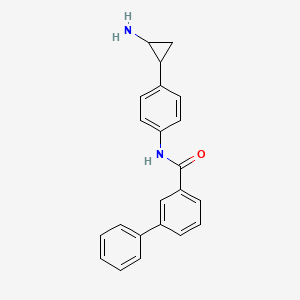

Lsd1-IN-15

Description

Properties

Molecular Formula |

C22H20N2O |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-[4-(2-aminocyclopropyl)phenyl]-3-phenylbenzamide |

InChI |

InChI=1S/C22H20N2O/c23-21-14-20(21)16-9-11-19(12-10-16)24-22(25)18-8-4-7-17(13-18)15-5-2-1-3-6-15/h1-13,20-21H,14,23H2,(H,24,25) |

InChI Key |

SVQPTTBPYBICDV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Lsd1-IN-15: An In-Depth Technical Guide to its Biochemical and Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its activity is integral to a multitude of cellular processes, including differentiation, proliferation, and stem cell pluripotency.[2] Dysregulation of LSD1 has been implicated in numerous pathologies, most notably in cancer, making it a compelling target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the biochemical and cellular targets of LSD1 and its inhibitors, with a focus on the methodologies used to characterize these interactions. While specific data for Lsd1-IN-15 is not extensively available in public literature, this guide will leverage data from well-characterized LSD1 inhibitors to provide a thorough understanding of the target class.

Biochemical Targets of LSD1

The primary biochemical target of LSD1 is the post-translational modification of histone proteins, specifically the removal of methyl groups from H3K4 and H3K9.[1] The consequence of this demethylation is context-dependent, leading to either gene repression or activation.

-

Repression of Transcription: When part of the CoREST or NuRD repressor complexes, LSD1 demethylates H3K4me1/2, which are generally associated with active enhancers and promoters. This action leads to the silencing of target genes.[4]

-

Activation of Transcription: In conjunction with the androgen receptor, LSD1 can demethylate H3K9me1/2, repressive marks, thereby leading to the activation of androgen-responsive genes.[4]

Beyond histones, LSD1 has a growing list of non-histone protein substrates, highlighting its diverse regulatory roles:

-

p53: Demethylation of p53 by LSD1 affects its stability and function as a tumor suppressor.

-

DNMT1: LSD1-mediated demethylation of DNMT1 influences its role in maintaining DNA methylation patterns.

-

STAT3: The methylation status of STAT3, modulated by LSD1, impacts its activity in signaling pathways.[2]

-

E2F1: LSD1 can demethylate the cell cycle regulator E2F1.[5]

Cellular Targets and Signaling Pathways

The inhibition of LSD1 has profound effects on various cellular processes and signaling pathways, making it a promising strategy for cancer therapy.

Key Cellular Processes Regulated by LSD1:

-

Cell Differentiation: LSD1 is crucial for maintaining cells in an undifferentiated state. Its inhibition can induce differentiation in various cancer types, including acute myeloid leukemia (AML).[2]

-

Stemness: LSD1 plays a vital role in maintaining the self-renewal capacity of cancer stem cells.[2]

-

Epithelial-to-Mesenchymal Transition (EMT): LSD1 is involved in the EMT process, which is critical for cancer metastasis.[1]

-

Immunomodulation: LSD1 inhibition can enhance anti-tumor immunity by upregulating the expression of MHC class I molecules and interferon-stimulated genes.[6]

Signaling Pathways Influenced by LSD1 Inhibition:

-

JAK-STAT Pathway: LSD1 directly regulates the JAK-STAT signaling pathway through the demethylation of STAT3.[2] Inhibition of LSD1 can therefore modulate the activity of this pathway, which is often dysregulated in cancer.

-

TGF-β Pathway: LSD1 has been shown to be a component of the TGF-β signaling pathway, and its inhibition can affect TGF-β-mediated cellular responses.[1]

-

Interferon Signaling: By suppressing interferon signaling, LSD1 allows cancer cells to evade the immune system. Inhibition of LSD1 can reactivate this pathway, leading to an anti-tumor immune response.[6]

Quantitative Data for Representative LSD1 Inhibitors

| Inhibitor | Type | IC50 (LSD1) | Cell Line | GI50 | Notes |

| Tranylcypromine (TCP) | Irreversible (covalent) | ~200 µM | Multiple | Varies | Non-selective, also inhibits MAOs. |

| GSK2879552 | Irreversible (covalent) | < 20 nM | SCLC cell lines | ~50 nM | High potency and selectivity. |

| ORY-1001 (Iadademstat) | Irreversible (covalent) | < 20 nM | AML cell lines | ~1 nM | Potent and selective, in clinical trials. |

| SP-2577 (Seclidemstat) | Reversible (non-covalent) | 26 nM | Ewing Sarcoma | ~250 nM | Reversible inhibitor in clinical trials. |

Experimental Protocols

Characterizing the biochemical and cellular effects of LSD1 inhibitors involves a range of standard and specialized assays.

LSD1 Demethylase Activity Assay (Biochemical)

This assay directly measures the enzymatic activity of LSD1 and its inhibition.

Principle: A common method utilizes a synthetic H3 peptide substrate and measures the production of formaldehyde, a byproduct of the demethylation reaction.

Protocol:

-

Reaction Setup: Recombinant human LSD1 is incubated with a biotinylated H3K4me2 peptide substrate in an assay buffer.

-

Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the co-factor FAD.

-

Detection: After a set incubation time, the reaction is stopped, and the amount of formaldehyde produced is quantified using a colorimetric or fluorometric detection reagent.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) (Cellular Target Engagement)

CETSA is used to confirm direct binding of an inhibitor to its target protein in a cellular context.

Principle: The binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its melting temperature.

Protocol:

-

Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Fractionation: Cells are lysed, and soluble and aggregated proteins are separated by centrifugation.

-

Protein Detection: The amount of soluble LSD1 at each temperature is quantified by Western blotting or other protein detection methods.

-

Data Analysis: A melting curve is generated, and a shift in the melting point in the presence of the inhibitor indicates target engagement.

Flow Cytometry for Differentiation Markers (Cellular)

This assay is used to assess the effect of LSD1 inhibition on cell differentiation.

Principle: Cells are stained with fluorescently labeled antibodies against cell surface markers that are indicative of a specific differentiation lineage.

Protocol:

-

Cell Treatment: Cancer cells (e.g., AML cell lines) are treated with the LSD1 inhibitor for a defined period.

-

Antibody Staining: Cells are harvested and stained with antibodies against differentiation markers (e.g., CD11b, CD14 for myeloid differentiation).

-

Flow Cytometry Analysis: The percentage of cells expressing the differentiation markers is quantified using a flow cytometer.

-

Data Analysis: An increase in the percentage of marker-positive cells indicates induced differentiation.

Visualizations

Signaling Pathway of LSD1 in Gene Repression

Caption: LSD1 in complex with CoREST/NuRD represses gene expression by demethylating H3K4me1/2.

Experimental Workflow for LSD1 Inhibitor Characterization

Caption: A logical workflow for the comprehensive evaluation of a novel LSD1 inhibitor.

Conclusion

LSD1 is a multifaceted epigenetic regulator with a well-established role in cancer biology. While specific information on this compound is emerging, the extensive research on other LSD1 inhibitors provides a robust framework for understanding its potential biochemical and cellular targets. The methodologies and pathways described in this guide offer a solid foundation for researchers and drug developers to investigate and characterize novel LSD1 inhibitors, ultimately paving the way for new therapeutic strategies in oncology and other diseases.

References

- 1. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis [mdpi.com]

- 3. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Role of LSD1 Inhibition in Histone H3K4 and H3K9 Demethylation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the lysine-specific demethylase 1 (LSD1) and the role of its inhibitors in modulating the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Due to the absence of specific public data for a compound named "Lsd1-IN-15," this guide utilizes data from well-characterized, potent, and selective LSD1 inhibitors, such as GSK-LSD1 and Seclidemstat (SP-2577), to exemplify the principles, quantitative assessment, and experimental methodologies used to characterize such molecules.

Introduction: The Dual Function of LSD1 in Gene Regulation

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone proteins.[1] Unlike other histone demethylase families, LSD1 specifically demethylates mono- and di-methylated lysine residues, but not tri-methylated ones.[2] Its activity is crucial for a variety of cellular processes, including differentiation, hematopoiesis, and the maintenance of pluripotency.[3][4]

LSD1's function is highly context-dependent, dictated by the protein complexes with which it associates. This dual functionality makes it a compelling target for therapeutic intervention in oncology and other diseases.[5][6]

-

Transcriptional Repression (H3K4 Demethylation): When LSD1 is a component of repressive complexes, such as CoREST (Co-repressor for RE1-silencing transcription factor) or NuRD (Nucleosome Remodeling and Deacetylase), it targets H3K4me1 and H3K4me2.[5][6] The removal of these active histone marks leads to a repressive chromatin state and the silencing of target gene expression.[5]

-

Transcriptional Activation (H3K9 Demethylation): Conversely, when LSD1 associates with nuclear hormone receptors like the androgen receptor (AR) or estrogen receptor (ER), its substrate specificity can switch to H3K9me1 and H3K9me2.[6] Demethylation of these repressive marks results in transcriptional activation.[7]

The aberrant expression and activity of LSD1 are implicated in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, making it an attractive therapeutic target.[4][5]

Quantitative Data on Representative LSD1 Inhibitors

The potency and selectivity of an LSD1 inhibitor are critical parameters determined through biochemical assays. The half-maximal inhibitory concentration (IC50) measures the inhibitor's potency, while selectivity is assessed by comparing its activity against related enzymes.

Below are data for well-studied LSD1 inhibitors, presented in the format expected for a compound like "this compound."

Table 1: Biochemical Potency of Representative LSD1 Inhibitors

| Compound | Type | LSD1 IC50 (nM) | Assay Method | Reference |

| GSK-LSD1 | Irreversible | 16 | HTRF | [3][8] |

| Seclidemstat (SP-2577) | Reversible | 13 | Not Specified | [9][10] |

| ORY-1001 (Iadademstat) | Irreversible | 18 | Not Specified | [11] |

| OG-668 | Irreversible | 7.6 | HTRF | [5] |

Table 2: Selectivity Profile of GSK-LSD1

| Target Enzyme | Fold Selectivity vs. LSD1 | Note | Reference |

| LSD2 (KDM1B) | >1000-fold | Closely related FAD-dependent demethylase | [3][8] |

| MAO-A | >1000-fold | FAD-dependent monoamine oxidase | [3][8] |

| MAO-B | >1000-fold | FAD-dependent monoamine oxidase | [3][8] |

Key Experimental Protocols

Characterizing the role of an LSD1 inhibitor requires a multi-faceted approach, spanning from direct enzymatic assays to complex cellular and genomic analyses.

Biochemical LSD1 Inhibition Assays

These assays directly measure the enzymatic activity of purified LSD1 in the presence of an inhibitor to determine potency (IC50/Ki).

-

Horseradish Peroxidase (HRP) Coupled Assay: This method detects the hydrogen peroxide (H₂O₂) byproduct of the LSD1 demethylation reaction.[1] The H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) in the presence of HRP to produce a fluorescent signal, which is inversely proportional to LSD1 inhibition.[1]

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a robust, antibody-based method.[5] It typically uses a biotinylated histone peptide substrate (e.g., H3K4me2) and specific antibodies labeled with donor (e.g., Europium cryptate) and acceptor (e.g., XL665) fluorophores to detect the demethylated product. The HTRF signal is proportional to the level of demethylation.[5]

Cellular Assays

Cell-based assays are essential to confirm that the inhibitor engages its target in a biological context and to measure its downstream effects.

-

Western Blotting for Global Histone Marks:

-

Sample Preparation: Culture cells (e.g., AML cell line MV4-11) and treat with various concentrations of the LSD1 inhibitor for a specified time (e.g., 24-72 hours).[11] Harvest cells and prepare whole-cell or nuclear lysates using a suitable buffer (e.g., RIPA buffer).[12][13]

-

SDS-PAGE and Transfer: Quantify protein concentration, load 10-25 µg of protein per lane on an SDS-PAGE gel, and perform electrophoresis.[14] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[15] Incubate overnight at 4°C with primary antibodies specific for H3K4me1, H3K4me2, H3K9me1, H3K9me2, total Histone H3 (as a loading control), and LSD1.[14][16]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Detect the signal using an enhanced chemiluminescence (ECL) reagent.[12] An effective LSD1 inhibitor is expected to cause a dose-dependent increase in global H3K4me1/2 levels.

-

-

Cell Viability and Differentiation Assays:

-

Proliferation: Seed cancer cells (e.g., SCLC or AML cell lines) and treat with a dose range of the inhibitor. Measure cell viability after several days (e.g., 3-10 days) using assays like CellTiter-Glo.[4]

-

Differentiation: In AML cell lines, LSD1 inhibition is known to induce myeloid differentiation.[11] This can be measured by flow cytometry using cell surface markers such as CD11b and CD86.[11]

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq provides a genome-wide map of histone modifications, revealing how an LSD1 inhibitor alters the epigenetic landscape at specific gene promoters and enhancers.

-

Cross-linking and Chromatin Preparation: Treat cells with the LSD1 inhibitor or vehicle control. Cross-link proteins to DNA using 1% formaldehyde for 10 minutes at room temperature.[17] Lyse the cells and sonicate the chromatin to generate fragments of 200-800 bp.[17][18]

-

Immunoprecipitation: Incubate the sheared chromatin overnight with antibodies specific to H3K4me2 or H3K9me2. Use magnetic beads (e.g., Protein A/G) to pull down the antibody-histone-DNA complexes.

-

DNA Purification and Sequencing: Reverse the cross-links and purify the immunoprecipitated DNA. Prepare a sequencing library and perform high-throughput sequencing.

-

Data Analysis: Align sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment. Compare the H3K4me2/H3K9me2 profiles between inhibitor-treated and control samples to identify differential regions, which can then be associated with nearby genes to understand the transcriptional impact.[19]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz DOT language to illustrate key concepts.

Caption: FAD-dependent demethylation mechanism of LSD1.

References

- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]

- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 12. origene.com [origene.com]

- 13. bio-rad.com [bio-rad.com]

- 14. Western Blot Protocol for LSD1 Antibody (NB100-1762): Novus Biologicals [novusbio.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Anti-KDM1/LSD1 antibody - Nuclear Marker (ab17721) | Abcam [abcam.com]

- 17. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of LSD1 Inhibitors: A Technical Guide

This guide provides a comprehensive overview of the in vitro characterization of Lysine-Specific Demethylase 1 (LSD1) inhibitors, intended for researchers, scientists, and professionals in drug development. We will delve into the experimental protocols for key assays, present quantitative data for representative LSD1 inhibitors, and visualize relevant signaling pathways and experimental workflows. While this document focuses on the principles and methodologies applicable to any novel LSD1 inhibitor, for illustrative purposes, we will refer to data from well-characterized tool compounds and clinical-stage inhibitors.

Biochemical and Cellular Activity of Representative LSD1 Inhibitors

The in vitro characterization of an LSD1 inhibitor typically begins with assessing its direct enzymatic inhibition and its effects on cancer cell viability. The following tables summarize the biochemical potency and anti-proliferative activity of several known LSD1 inhibitors, providing a benchmark for the evaluation of new chemical entities.

Table 1: Biochemical Inhibition of LSD1 by Tool Compounds and Clinical-Stage Inhibitors

| Compound | LSD1 IC50 (μM) - HTRF Assay |

| Tool Compounds | |

| Tranylcypromine (TCP) | 5.6 |

| Phenelzine (PLZ) | >100 |

| Pargyline (PRG) | >100 |

| GSK-LSD1 | 0.016 |

| SP-2509 | 2.5 |

| Clinical-Stage Inhibitors | |

| Iadademstat (ORY-1001) | <0.001 |

| GSK2879552 | 0.006 |

| Seclidemstat (SP-2577) | 0.025 |

| Bomedemstat (IMG-7289) | 0.003 |

| INCB059872 | 0.002 |

| Pulrodemstat (CC-90011) | 0.011 |

Data presented as mean values.[1]

Table 2: Anti-proliferative Activity of LSD1 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines

| Compound | MV4-11 IC50 (μM) | MOLM-13 IC50 (μM) | Kasumi-1 IC50 (μM) |

| Tool Compounds | |||

| Tranylcypromine (TCP) | >10 | >10 | >10 |

| GSK-LSD1 | 0.02 | 0.03 | 0.04 |

| SP-2509 | >10 | >10 | >10 |

| Clinical-Stage Inhibitors | |||

| Iadademstat (ORY-1001) | <0.001 | <0.001 | <0.001 |

| GSK2879552 | 0.002 | 0.003 | 0.004 |

| Seclidemstat (SP-2577) | 0.015 | 0.02 | 0.03 |

| Bomedemstat (IMG-7289) | 0.001 | 0.002 | 0.002 |

| INCB059872 | 0.001 | 0.001 | 0.002 |

| Pulrodemstat (CC-90011) | 0.004 | 0.006 | 0.008 |

Data presented as mean values from cell viability assays.[1][2]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate in vitro characterization of LSD1 inhibitors. Below are the protocols for commonly employed assays.

LSD1 Peroxidase Coupled Enzyme Inhibition Assay

This assay measures the hydrogen peroxide produced as a byproduct of the LSD1 demethylation reaction.

Materials:

-

Human recombinant LSD1 enzyme

-

Dimethyl H3(1-21)K4 peptide substrate

-

Amplex Red

-

Horseradish peroxidase (HRP)

-

Assay Buffer: 50 mM sodium phosphate, pH 7.4

-

Test compounds

-

Black 96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a black 96-well plate, pre-incubate the test compounds with 38.5 nM of human recombinant LSD1 enzyme in assay buffer for 15 minutes on ice. The final DMSO concentration should be 0.5%.

-

Initiate the enzymatic reaction by adding the dimethyl H3(1-21)K4 peptide substrate at its Km concentration.

-

Incubate the plate at 37°C for 30 minutes.

-

Add the detection mix containing Amplex Red and HRP according to the manufacturer's instructions.

-

Incubate for 5 minutes at room temperature in the dark.

-

Measure the fluorescence of resorufin at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a four-parameter nonlinear regression model.[2]

LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a sensitive method to quantify the demethylated product of the LSD1 reaction.

Materials:

-

Human recombinant LSD1 enzyme

-

Biotinylated monomethyl H3(1-21)K4 peptide substrate

-

Flavin adenine dinucleotide (FAD)

-

HTRF detection reagents (e.g., europium cryptate-labeled anti-unmodified H3K4 antibody and streptavidin-XL665)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

Test compounds

-

White 384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a white 384-well plate, pre-incubate the test compounds with 0.45 nM of human recombinant LSD1 enzyme in assay buffer for 15 minutes on ice.

-

Initiate the enzymatic reaction by adding a mix of 10 μM FAD and the biotinylated monomethyl H3(1-21)K4 peptide substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the HTRF detection reagents.

-

Incubate for the recommended time to allow for antibody binding.

-

Measure the HTRF signal at 620 nm and 665 nm.

-

Calculate the HTRF ratio (10^4 × [emission at 665 nm / emission at 620 nm]) and the percentage of inhibition. Determine the IC50 value using a four-parameter nonlinear regression model.[2]

Cell Viability Assay

This assay assesses the effect of the LSD1 inhibitor on the proliferation of cancer cell lines.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13, Kasumi-1)

-

Appropriate cell culture medium and supplements

-

Test compounds

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

White clear-bottom 96-well plates

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language for Graphviz.

Caption: Workflow for the in vitro characterization of an LSD1 inhibitor.

LSD1 is a critical regulator of various signaling pathways implicated in cancer. Its inhibition can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.

References

Preliminary Studies of LSD1 Inhibitors in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the preliminary investigation of Lysine-Specific Demethylase 1 (LSD1) inhibitors in various cancer cell lines. While specific data for a novel inhibitor, Lsd1-IN-15, is not publicly available, this document outlines the foundational knowledge and experimental frameworks used to characterize such compounds, drawing on existing research of other well-documented LSD1 inhibitors.

Introduction to LSD1 as a Therapeutic Target in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its enzymatic activity is crucial for modulating chromatin structure and gene expression. Overexpression of LSD1 has been observed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, prostate cancer, and neuroblastoma, where it is often associated with poor prognosis.[3][4][5] LSD1 contributes to tumorigenesis by repressing tumor suppressor genes and promoting oncogenic signaling pathways.[6] Consequently, the development of small molecule inhibitors targeting LSD1 has become a promising therapeutic strategy in oncology.

Data Presentation: Efficacy of LSD1 Inhibitors in Cancer Cell Lines

The initial assessment of a novel LSD1 inhibitor involves determining its potency in various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the biological process by 50%. The following tables summarize the IC50 values for several known LSD1 inhibitors across a panel of cancer cell lines, illustrating the expected data format for such studies.

Table 1: IC50 Values of Various LSD1 Inhibitors in Hematological Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCI-2509 | MV4-11 | Acute Myeloid Leukemia | ~1.0 | [7] |

| RN-1 | OCI-AML3 | Acute Myeloid Leukemia | ~0.5 | [8] |

| S2101 | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 6.8 ± 1.3 | [8] |

| SP-2577 | TC-32 | Ewing's Sarcoma | 3.3 ± 0.7 | [9] |

Table 2: IC50 Values of Various LSD1 Inhibitors in Solid Tumor Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCI-2509 | A549 | Non-Small Cell Lung Cancer | ~2.0 | [7] |

| HCI-2509 | PC9 | Non-Small Cell Lung Cancer | ~5.0 | [7] |

| RN-1 | SK-OV-3 | Ovarian Cancer | ~2.5 | [8] |

| S2101 | A2780 | Ovarian Cancer | ~5.0 | [8] |

| CC-90011 | U2OS | Osteosarcoma | 47 ± 11 | [9] |

| ORY-1001 | TC-32 | Ewing's Sarcoma | 178 ± 38 | [9] |

| Compound 14 | HepG2 | Liver Cancer | 0.93 | [10] |

| Compound 14 | MCF7 | Breast Cancer | >20 | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the robust evaluation of novel therapeutic compounds. The following sections provide methodologies for key experiments typically performed in the preliminary assessment of LSD1 inhibitors.

Cell Viability Assay

This assay determines the effect of the LSD1 inhibitor on the proliferation and survival of cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the LSD1 inhibitor in culture medium. Remove the overnight culture medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 72 hours.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[11]

Western Blotting for Target Engagement and Pathway Modulation

Western blotting is used to assess the levels of specific proteins to confirm target engagement (e.g., changes in histone methylation) and to investigate the inhibitor's effect on downstream signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the LSD1 inhibitor at various concentrations for a defined period. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-LSD1, anti-H3K4me2, anti-H3K9me2, or antibodies against proteins in relevant signaling pathways) overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Global Histone Mark Analysis

ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications and to assess how an LSD1 inhibitor alters the epigenetic landscape.

Protocol:

-

Cross-linking: Treat cells with the LSD1 inhibitor. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature. Quench the reaction with glycine.[15][16]

-

Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 base pairs using sonication or enzymatic digestion.[17]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., H3K4me2) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and input control DNA. Perform high-throughput sequencing.[18][19]

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment for the specific histone mark. Compare the enrichment profiles between inhibitor-treated and control samples to identify global and gene-specific changes.

Mandatory Visualizations

LSD1 Signaling and Mechanism of Inhibition

The following diagram illustrates the core mechanism of LSD1 and how its inhibition can impact cancer-related signaling pathways.

Caption: LSD1-mediated demethylation of H3K4me2 leads to transcriptional repression of tumor suppressor genes.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel LSD1 inhibitor.

Caption: A streamlined workflow for the preclinical evaluation of a novel LSD1 inhibitor.

References

- 1. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

- 2. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]

- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

- 13. origene.com [origene.com]

- 14. LSD1 Antibody | Cell Signaling Technology [cellsignal.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural analysis of Lsd1-IN-15 binding to LSD1

An In-depth Technical Guide to the Structural Analysis of Inhibitor Binding to LSD1, Featuring GSK2879552 as a Case Study

For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structural and biochemical analysis of small molecule inhibitors targeting Lysine-specific demethylase 1 (LSD1). Due to the lack of publicly available data for a specific compound named "Lsd1-IN-15," this document utilizes the well-characterized, clinically relevant inhibitor, GSK2879552, as a primary example.

Introduction to LSD1 as a Therapeutic Target

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme crucial for epigenetic regulation. It removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] This modulation of histone methylation patterns by LSD1 is integral to the control of gene expression. Its dysregulation has been linked to the progression of numerous cancers, establishing LSD1 as a significant target for therapeutic intervention.[2] LSD1 functions within large protein complexes, such as the CoREST and NuRD complexes, and can act as either a transcriptional repressor by demethylating H3K4 or a transcriptional activator through the demethylation of H3K9.[3]

The development of LSD1 inhibitors represents a promising avenue in oncology.[1] These inhibitors are generally classified as either irreversible (covalent) or reversible (non-covalent). Many of the most potent LSD1 inhibitors are mechanism-based inactivators that form a covalent bond with the FAD cofactor.[4] GSK2879552 is a notable example of a potent, selective, and irreversible LSD1 inhibitor that has progressed into clinical trials.[1]

Quantitative Analysis of LSD1 Inhibitors

The following table presents a summary of the biochemical potency for GSK2879552 alongside other key LSD1 inhibitors, offering a comparative look at their inhibitory activities as determined by various in vitro assays.

| Inhibitor | Type | LSD1 IC50 (nM) | Assay Type | Reference |

| GSK2879552 | Irreversible | ~20 | HTRF | [5] |

| ORY-1001 (Iadademstat) | Irreversible | <1 | HTRF | [3] |

| IMG-7289 (Bomedemstat) | Irreversible | ~30 | HTRF | [3] |

| INCB059872 | Irreversible | ~50 | HTRF | [3] |

| SP-2577 (Seclidemstat) | Reversible | ~2500 | HTRF | [3] |

| Tranylcypromine (TCP) | Irreversible | ~5600 | HTRF | [3] |

Structural Insights into GSK2879552 Binding to LSD1

The precise mechanism of how GSK2879552 binds to LSD1 has been detailed through X-ray crystallography. As a derivative of tranylcypromine (TCP), GSK2879552 covalently modifies the FAD cofactor in the enzyme's active site.

Structural data indicates that GSK2879552 settles into the substrate-binding pocket of LSD1. Its cyclopropylamine group is oriented near the isoalloxazine ring of the FAD cofactor. The catalytic action of LSD1, which involves an electron transfer from the substrate to FAD, is cleverly exploited by this class of inhibitors to forge a covalent link.

Key molecular interactions that define the binding of GSK2879552 are:

-

Covalent Adduct Formation: The cornerstone of its inhibitory action is the creation of a covalent bond with the FAD cofactor, which permanently deactivates the enzyme.

-

Hydrophobic Interactions: The aromatic components of GSK2879552 establish significant hydrophobic interactions with amino acid residues within the active site, enhancing the inhibitor's affinity and selectivity.

-

Hydrogen Bonding: In addition to the covalent bond, specific hydrogen bonds between the inhibitor and active site residues provide further stability to the complex.

The detailed structure of the LSD1-GSK2879552 complex offers a valuable template for understanding its potent inhibitory effects and guides the rational design of new, improved LSD1 inhibitors.

Methodologies for Key Experiments

This section outlines the detailed protocols for essential experiments used in the characterization of LSD1 inhibitors such as GSK2879552.

Biochemical Assays for LSD1 Activity

A variety of in vitro biochemical assays are utilized to ascertain the potency of compounds against LSD1.[6]

The HTRF assay is a widely used, high-throughput method for quantifying LSD1 activity and inhibition.[3]

-

Principle: This assay tracks the demethylation of a biotinylated histone H3 peptide substrate. A fluorescent donor-labeled antibody detects the product, while a fluorescent acceptor-conjugated streptavidin captures the biotinylated peptide. Proximity between the donor and acceptor generates a FRET signal. LSD1 activity reduces the amount of methylated substrate, leading to a diminished FRET signal.

-

Protocol:

-

A reaction mixture is prepared with recombinant human LSD1, a biotinylated H3K4me2 peptide substrate, and varying concentrations of the test compound.

-

The mixture is incubated to allow the enzymatic reaction to proceed.

-

Detection reagents, including a europium cryptate-labeled anti-H3K4me1 antibody (donor) and streptavidin-XL665 (acceptor), are added to stop the reaction.

-

Following another incubation period for antibody binding, the plate is read on an HTRF-compatible device.

-

IC50 values are derived from the resulting dose-response curves based on the HTRF ratio.

-

This assay quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-mediated demethylation reaction.[6]

-

Principle: H₂O₂ produced by LSD1 is utilized by horseradish peroxidase (HRP) to oxidize a substrate like Amplex Red, yielding the fluorescent product resorufin. The rate of fluorescence increase is directly proportional to LSD1 activity.

-

Protocol:

-

A reaction mixture is prepared containing the LSD1 enzyme, H3 peptide substrate, HRP, and Amplex Red.

-

The test compound is added at various concentrations.

-

The increase in fluorescence is monitored over time with a fluorescence plate reader.

-

Initial reaction rates are calculated to determine IC50 values.

-

X-ray Crystallography for Structural Determination

Solving the co-crystal structure of an inhibitor bound to LSD1 provides critical insights into its binding mode.

-

Protocol:

-

Protein Production: The LSD1-CoREST complex is expressed and purified.

-

Crystallization: Crystallization trials are conducted using vapor diffusion methods.

-

Inhibitor Introduction: The inhibitor is introduced to the protein crystals via soaking or co-crystallization.

-

Data Collection: X-ray diffraction data is collected from cryo-cooled crystals at a synchrotron facility.

-

Structure Solution: The crystal structure is solved using molecular replacement and refined to yield the final atomic model.

-

Visual Representations

The following diagrams provide visual explanations of LSD1's biological role and the process of inhibitor analysis.

LSD1 in Transcriptional Regulation

Caption: LSD1-mediated transcriptional repression pathway.

Characterization Workflow for LSD1 Inhibitors

Caption: Workflow for the characterization of LSD1 inhibitors.

Binding Mechanism of GSK2879552 to LSD1

Caption: Binding mechanism of GSK2879552 to LSD1.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insight into inhibitors of flavin adenine dinucleotide-dependent lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Binding Mode of Reversible LSD1 Inhibitors Derived from Stilbene Derivatives by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lsd1-IN-15 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lsd1-IN-15, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in cell culture experiments. The following sections detail the mechanism of action, provide quantitative data for its activity, and offer detailed protocols for key cell-based assays.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By removing these methyl marks, LSD1 can act as either a transcriptional repressor (at H3K4) or an activator (at H3K9), depending on the associated protein complexes.[1][2] LSD1 is overexpressed in various cancers, making it a promising therapeutic target.[3] this compound is a potent and specific inhibitor of LSD1, offering a valuable tool for studying the biological functions of LSD1 and for preclinical cancer research.

Mechanism of Action

This compound inhibits the enzymatic activity of LSD1. This inhibition leads to an accumulation of its substrates, primarily H3K4me1 and H3K4me2, at the promoter and enhancer regions of target genes.[4] The increased methylation of H3K4 is generally associated with transcriptional activation. Consequently, inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes. Furthermore, LSD1 is involved in several signaling pathways crucial for cancer cell proliferation, survival, and migration, including the Wnt/β-catenin, PI3K/Akt/mTOR, and Notch pathways.[1][5][6] By inhibiting LSD1, this compound can modulate these pathways, leading to anti-tumor effects. For instance, this compound has been shown to inhibit the stemness and migration of gastric cancer cells and reduce the expression of the immune checkpoint protein PD-L1.[7]

Quantitative Data

The following table summarizes the in vitro activity of this compound and provides recommended concentration ranges for various cell-based assays based on data for potent LSD1 inhibitors.

| Parameter | Value | Cell Line Example | Reference |

| IC50 (LSD1 enzymatic activity) | 13 nM | - | [7] |

| Cell Viability / Cytotoxicity Assay | 1 - 10 µM | BGC-823 (gastric cancer) | [7] |

| Western Blot (Histone Methylation) | 1 - 2 µM | BGC-823 (gastric cancer) | [7] |

| Gene Expression Analysis (RT-qPCR) | 1 - 2 µM | BGC-823 (gastric cancer) | [7] |

| Cell Migration / Invasion Assay | 1 - 2 µM | BGC-823 (gastric cancer) | [7] |

Signaling Pathway

Caption: LSD1 signaling pathways and the effects of this compound.

Experimental Workflow

Caption: General workflow for cell culture experiments with this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well format.

Materials:

-

Cancer cell line of interest (e.g., BGC-823)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Histone Methylation

This protocol describes the detection of changes in global histone H3 lysine 4 mono- and di-methylation upon treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-Total Histone H3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 1-2 µM) or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[7]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and Total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of H3K4me1 and H3K4me2 to the total Histone H3 levels.

Cell Migration Assay (Wound Healing Assay)

This protocol is used to assess the effect of this compound on cell migration.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing this compound (e.g., 1-2 µM) or vehicle control.

-

Capture images of the scratch at 0 hours.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same field at different time points (e.g., 12, 24, and 48 hours).

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure to determine the migration rate.

Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying the expression of target genes affected by this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 1-2 µM) or vehicle control for the desired duration.[7]

-

Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and forward and reverse primers for your target and housekeeping genes.

-

Perform the qPCR reaction in a qPCR instrument.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

References

- 1. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone demethylase LSD1 deficiency during high-salt diet is associated with enhanced vascular contraction, altered NO-cGMP relaxation pathway, and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for LSD1 Inhibitors in In Vivo Animal Models

A Guideline for Researchers, Scientists, and Drug Development Professionals

Introduction: Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in various cellular processes, including differentiation, proliferation, and stemness. Its dysregulation is implicated in numerous diseases, particularly cancer, making it a promising therapeutic target. This document provides a comprehensive overview of the in vivo application of various LSD1 inhibitors in animal models, offering a valuable resource for designing and executing preclinical studies with novel compounds such as Lsd1-IN-15. While specific data for this compound is not yet publicly available, the information presented here for other structurally or functionally related LSD1 inhibitors can serve as a strong foundation for determining appropriate experimental parameters.

Data Presentation: In Vivo Dosages of LSD1 Inhibitors

The following table summarizes the in vivo dosages, administration routes, and treatment schedules for several LSD1 inhibitors across different animal models and disease contexts. This data provides a comparative landscape for estimating appropriate dosage ranges for new chemical entities targeting LSD1.

| LSD1 Inhibitor | Animal Model | Disease Model | Route of Administration | Dosage | Treatment Schedule | Key Findings | Reference |

| Compound [I] | Mouse (MV4-11 xenograft) | Acute Myeloid Leukemia (AML) | Oral | 10 and 20 mg/kg | Not Specified | Dose-dependent tumor growth suppression. | [1] |

| Compound 15 | Mouse | Acute Promyelocytic Leukemia (APL) | Oral | Not Specified | Not Specified | 62% increased survival. | [2][3] |

| Unnamed TCP derivative | Mouse (APL model) | Acute Promyelocytic Leukemia (APL) | Oral | 11.25 and 22.50 mg/kg | Not Specified | Increased survival by 35% and 62% respectively. | [4] |

| Bomedemstat | Mouse (NEPC PDX) | Neuroendocrine Prostate Cancer | Oral | 7.5 and 15 mg/kg | Daily | Significant intra-tumoral accumulation. | [5] |

| Bomedemstat | Mouse | Not Specified | Oral | 40 mg/kg/day | Daily | Well-tolerated with reversible thrombocytopenia. | [5] |

| GSK2879552 | Mouse (SCLC xenograft) | Small Cell Lung Cancer (SCLC) | Oral | 1.5 mg/kg | Not Specified | Well-tolerated, over 80% tumor growth inhibition. | [6] |

| Eplerenone (in LSD1+/- mice) | Mouse (LSD1+/-) | Hypertension | Not Specified | 100 mg/kg/day | Two weeks | Significant decrease in systolic blood pressure. | [7] |

Experimental Protocols

General Protocol for In Vivo Efficacy Studies of an Oral LSD1 Inhibitor in a Xenograft Mouse Model

This protocol is a generalized representation based on common practices reported in the cited literature.

1. Animal Model:

-

Species: Nude mice (athymic) or NOD-SCID mice are commonly used for xenograft studies to prevent graft rejection.

-

Cell Line: A human cancer cell line with known LSD1 expression (e.g., MV4-11 for AML, NCI-H526 for SCLC) is selected.

-

Implantation: 1-10 million cells are typically suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

2. Drug Formulation and Administration:

-

Formulation: The LSD1 inhibitor is formulated for oral administration. A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water. The compound is suspended to the desired concentration.

-

Administration: The formulation is administered via oral gavage at a specific volume (e.g., 10 mL/kg body weight).

3. Treatment Schedule:

-

Initiation: Treatment typically begins once the tumors reach a palpable size (e.g., 100-200 mm³).

-

Frequency: Dosing can be once or twice daily, depending on the pharmacokinetic properties of the compound.

-

Duration: Treatment continues for a predefined period, often 2-4 weeks, or until the tumors in the control group reach a maximum allowable size.

4. Endpoint Analysis:

-

Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used.

-

Body Weight: Animal body weight is monitored as an indicator of toxicity.

-

Pharmacodynamic Markers: At the end of the study, tumors and/or tissues can be collected to assess target engagement. This may include measuring levels of histone methylation (e.g., H3K4me2) by Western blot or immunohistochemistry.

-

Survival Analysis: In some studies, treatment continues until a humane endpoint is reached, and survival is plotted using a Kaplan-Meier curve.

Visualization of Pathways and Workflows

Signaling Pathway of LSD1 Inhibition

Caption: LSD1 inhibition leads to increased H3K4me2, promoting tumor suppressor gene expression and cell differentiation, ultimately inhibiting tumor growth.

Experimental Workflow for In Vivo LSD1 Inhibitor Studies

Caption: A typical workflow for evaluating the in vivo efficacy of an LSD1 inhibitor in a xenograft mouse model.

Concluding Remarks

The successful in vivo application of LSD1 inhibitors requires careful consideration of the animal model, dosage, administration route, and treatment schedule. The data and protocols presented herein, derived from studies on various LSD1 inhibitors, provide a solid framework for initiating preclinical research with novel compounds. Researchers should consider the specific characteristics of their compound, such as its pharmacokinetic and pharmacodynamic profile, to tailor these general guidelines to their specific experimental needs. As with any in vivo study, it is crucial to adhere to ethical guidelines for animal research and to include appropriate control groups to ensure the validity of the experimental results.

References

- 1. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysine-specific demethylase-1 deficiency increases agonist signaling via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LSD1 Inhibition in Acute Myeloid Leukemia (AML) Research

Note: The specific compound "Lsd1-IN-15" was not found in publicly available research. Therefore, these application notes utilize GSK2879552 , a well-characterized, potent, and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), as a representative example to illustrate the application of LSD1 inhibitors in Acute Myeloid Leukemia (AML) research. The principles, protocols, and mechanisms described herein are broadly applicable to other potent LSD1 inhibitors.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[1][2][3] LSD1 can also demethylate H3K9me1/2 in different contexts, acting as a transcriptional co-activator.[2] In acute myeloid leukemia (AML), LSD1 is frequently overexpressed and plays a crucial role in blocking the differentiation of leukemic blasts and maintaining the leukemogenic potential of leukemia stem cells (LSCs).[1][2][4][5] Inhibition of LSD1 has emerged as a promising therapeutic strategy for AML, as it can induce differentiation, inhibit proliferation, and reduce the self-renewal capacity of AML cells.[4][6]

GSK2879552 is an irreversible, mechanism-based inhibitor of LSD1.[1][7] Its application in AML research has demonstrated potent anti-proliferative effects and the ability to induce a differentiated immunophenotype in a variety of AML subtypes.[1][8] These notes provide an overview of the application of LSD1 inhibitors like GSK2879552 in AML research, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

In Vitro Activity of GSK2879552 in AML Cell Lines

The following table summarizes the anti-proliferative activity of GSK2879552 across a panel of human AML cell lines. The data highlights the broad efficacy of LSD1 inhibition in various AML subtypes.

| Cell Line | AML Subtype | EC50 (nM) | Reference |

| 19 of 25 AML cell lines | Various | Average of 38 | [8] |

| Primary AML patient samples (4 out of 5) | Various | Average of 205 | [8] |

Note: EC50 values represent the concentration of the inhibitor that gives half-maximal response in cell proliferation or viability assays.

In Vivo Efficacy of GSK2879552 in an AML Mouse Model

Studies using a mouse model of MLL-AF9-driven AML have demonstrated the in vivo efficacy of GSK2879552.

| Treatment Group | Endpoint | Result | p-value | Reference |

| Control | % GFP+ cells in bone marrow (Day 17) | 80% | <0.012 | [7][8][9] |

| GSK2879552 | % GFP+ cells in bone marrow (Day 17) | 2.8% | <0.012 | [7][8][9] |

| GSK2879552 | % GFP+ cells in bone marrow (1-week post-therapy) | 1.8% | N/A | [8] |

| Control | Survival | Succumbed to AML by 28 days post-transplant | N/A | [8] |

| GSK2879552 | Survival | Prolonged survival | N/A | [8] |

Experimental Protocols

Cell Proliferation Assay

This protocol describes a method to determine the effect of an LSD1 inhibitor on the proliferation of AML cells.

Materials:

-

AML cell lines (e.g., SKM-1, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

LSD1 inhibitor (e.g., GSK2879552) dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Protocol:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Prepare serial dilutions of the LSD1 inhibitor in complete culture medium. The final DMSO concentration should be kept below 0.1%.

-

Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 6-10 days at 37°C in a humidified incubator with 5% CO2.[10]

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the EC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Flow Cytometry for Differentiation Markers

This protocol is for assessing the induction of myeloid differentiation in AML cells following treatment with an LSD1 inhibitor by measuring the expression of cell surface markers like CD11b and CD86.

Materials:

-

AML cells treated with LSD1 inhibitor or vehicle control

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies against human CD11b and CD86

-

Isotype control antibodies

-

Flow cytometer

Protocol:

-

Harvest the treated and control cells and wash them with cold FACS buffer.

-

Resuspend the cells in FACS buffer to a concentration of 1x10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into FACS tubes.

-

Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with 2 mL of cold FACS buffer.

-

Resuspend the cell pellet in 300-500 µL of FACS buffer.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Gate on the live cell population and analyze the percentage of cells positive for CD11b and CD86.

In Vivo AML Mouse Model

This protocol provides a general outline for evaluating the in vivo efficacy of an LSD1 inhibitor in a patient-derived xenograft (PDX) or a genetically engineered mouse model (GEMM) of AML.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Human AML cells (e.g., MLL-AF9 transduced hematopoietic progenitors)

-

LSD1 inhibitor formulated for in vivo administration

-

Vehicle control

-

Equipment for intravenous or oral administration

-

Flow cytometry setup for monitoring engraftment (e.g., detecting GFP+ cells)

Protocol:

-

Transplant human AML cells into recipient mice via tail vein injection.[8]

-

Monitor engraftment by periodically analyzing peripheral blood for the presence of leukemic cells (e.g., GFP+ cells).

-

Once engraftment is confirmed, randomize the mice into treatment and control groups.

-

Administer the LSD1 inhibitor or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).

-

Monitor the health of the mice regularly, including body weight and signs of toxicity.

-

At the end of the treatment period, euthanize a cohort of mice and harvest bone marrow, spleen, and peripheral blood to assess tumor burden by flow cytometry.[7][8]

-

Monitor the remaining mice for survival.

-

Analyze the data for statistical significance in the reduction of tumor burden and improvement in overall survival.

Mandatory Visualizations

Caption: LSD1 Signaling Pathway in AML.

Caption: Experimental Workflow for Evaluating an LSD1 Inhibitor in AML.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]

- 6. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 9. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Neuroendocrine Tumors using a Potent LSD1 Inhibitor

Disclaimer: The specific compound "LSD1-IN-15" is not a publicly recognized identifier for a Lysine-Specific Demethylase 1 (LSD1) inhibitor. The following application notes and protocols are provided as a comprehensive guide for utilizing a potent and selective LSD1 inhibitor for the investigation of neuroendocrine tumors (NETs), based on published data for well-characterized LSD1 inhibitors. Researchers should validate the specific properties of their chosen inhibitor.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] By modulating histone methylation, LSD1 plays a critical role in the regulation of gene expression.[2] In numerous cancers, including neuroendocrine tumors, LSD1 is overexpressed and its activity is associated with poor prognosis, tumor progression, and resistance to therapy.[3][4] Inhibition of LSD1 has emerged as a promising therapeutic strategy for these malignancies.[5]

Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms that arise from neuroendocrine cells. A key driver in many NETs, particularly small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), is the transcription factor ASCL1.[6][7] LSD1 is a critical co-factor for the neuroendocrine transcriptional program driven by ASCL1.[8][9] Potent and selective LSD1 inhibitors function by blocking the demethylase activity of LSD1, leading to the suppression of the ASCL1-dependent neuroendocrine transcriptional program and the re-expression of tumor suppressor genes like YAP1.[7][8][9] This ultimately results in reduced tumor cell growth, induction of apoptosis, and inhibition of tumor progression.[6]

These application notes provide an overview of the mechanism of action of LSD1 inhibitors in NETs and detailed protocols for their use in preclinical research.

Mechanism of Action in Neuroendocrine Tumors

LSD1 inhibition in neuroendocrine tumors primarily disrupts the core transcriptional machinery that defines the neuroendocrine phenotype. The key molecular events are summarized in the signaling pathway diagram below.

References

- 1. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSD1 inhibitor suppresses gastric tumor cell growth and promotes T-cell response in vivo | BioWorld [bioworld.com]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: LSD1 Inhibitors in Combination Cancer Therapy

Disclaimer: Specific preclinical and clinical data for Lsd1-IN-15 is not publicly available. The following application notes and protocols are based on data from other well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors, such as iadademstat (ORY-1001), bomedemstat (IMG-7289), seclidemstat (SP-2509), and INCB059872. These examples are intended to be representative of the therapeutic strategies and experimental methodologies employed for this class of inhibitors.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in carcinogenesis by regulating gene expression through the demethylation of histone and non-histone proteins.[1][2] Overexpressed in a variety of cancers, LSD1 has emerged as a promising therapeutic target.[3][4] Inhibition of LSD1 can induce differentiation, suppress proliferation, and modulate the tumor microenvironment.[5][6][7] Preclinical and clinical studies have demonstrated that combining LSD1 inhibitors with other anticancer agents, including immunotherapy, chemotherapy, and targeted agents, can lead to synergistic or enhanced therapeutic efficacy.[8][9][10] These combination strategies aim to overcome resistance, improve response rates, and expand the therapeutic potential of existing cancer treatments.[6][11]

This document provides an overview of the application of LSD1 inhibitors in combination with other cancer therapies, presenting key preclinical data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: Preclinical Efficacy of LSD1 Inhibitors in Combination with Immunotherapy

| LSD1 Inhibitor | Combination Agent | Cancer Type | Model | Efficacy Metric | Result | Reference |

| Bomedemstat (IMG-7289) | Anti-PD-1 | Small Cell Lung Cancer (SCLC) | Syngeneic Mouse Model | Tumor Growth Inhibition, CD8+ T cell infiltration | Enhanced tumor suppression and increased T cell infiltration compared to single agents. | [8] |

| Iadademstat (ORY-1001) | Anti-PD-L1 | Cervical Cancer | Xenograft Mouse Model | Tumor Growth Inhibition | Significantly inhibited tumor growth compared to monotherapy.[10] | [10] |

| Seclidemstat (SP-2509) | Anti-PD-1 | Ovarian Cancer (SCCOHT) | 3D Spheroid Co-culture | T-cell Infiltration | Stimulated T-cell infiltration into tumor spheroids. | [12] |

| Phenelzine | Anti-PD-1 | Triple-Negative Breast Cancer (TNBC) | Xenograft Mouse Model | Tumor Growth and Metastasis | Significantly suppressed tumor growth and pulmonary metastasis.[1] | [1] |

Table 2: Preclinical Efficacy of LSD1 Inhibitors in Combination with Chemotherapy

| LSD1 Inhibitor | Combination Agent | Cancer Type | Model | Efficacy Metric | Result | Reference |

| Iadademstat (ORY-1001) | Paclitaxel | Small Cell Lung Cancer (SCLC) | - | Clinical Trial (Phase II) | Ongoing clinical trial to assess safety and efficacy.[13][14] | [13][14] |